Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate)
Description
Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) (chemical formula: C22H20CuF6N4O6S2, molar mass: 678.08 g/mol) is a copper(II) coordination complex featuring four pyridine ligands and two trifluoromethanesulfonate (triflate) counterions . It is synthesized via an exothermic reaction between copper(II) trifluoromethanesulfonate and excess pyridine in methanol, yielding a blue crystalline solid with a 91% yield . The compound adopts a square-planar geometry around the Cu(II) center, as confirmed by X-ray crystallography, with average Cu–N bond lengths of 2.05 Å . This complex is notable for its stability and solubility in polar organic solvents, making it valuable in catalysis and radiochemistry, particularly in copper-mediated <sup>18</sup>F-fluorination reactions for positron emission tomography (PET) probe synthesis .
Properties
IUPAC Name |
copper;pyridine;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H5N.2CHF3O3S.Cu/c4*1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;/h4*1-5H;2*(H,5,6,7);/q;;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMBTAZXRQKGF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20CuF6N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113110-58-0 | |
| Record name | TETRAKIS(PYRIDINE)COPPER(II) TRIFLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Stoichiometry and Solvent Selection
Optimal yields (>90%) are achieved with a 1:4 molar ratio of Cu(OTf)₂ to pyridine. Solvent polarity critically influences crystallization:
-
Methanol : Favors dinuclear structures with bridging triflate ligands.
-
Acetonitrile : Promotes mononuclear complexes with terminal pyridine ligands.
| Solvent | Cu:Py Ratio | Crystal System | Yield (%) |
|---|---|---|---|
| MeCN | 1:4 | Monoclinic | 92 |
| MeOH | 1:4 | Triclinic | 88 |
Advanced Purification Techniques
Post-synthesis purification ensures removal of unreacted pyridine and ionic byproducts:
Recrystallization
Recrystallization from hot acetonitrile produces X-ray quality crystals. The process involves:
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:1) eluent isolates Cu(py)₄(OTf)₂ from polymeric impurities. Fractions are monitored via TLC (Rf = 0.45).
Structural Characterization
X-ray diffraction (XRD) confirms the octahedral geometry, with bond lengths and angles consistent with literature values:
Key observations :
-
Triflate anions exhibit weak coordination, acting primarily as counterions.
-
π–π stacking between pyridine rings (centroid separation: 3.55 Å) stabilizes the crystal lattice.
Scalability and Industrial Production
Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance reproducibility:
Quality Control Metrics
Alternative Synthetic Routes
Metathesis Reactions
Reaction of CuCl₂ with silver triflate in pyridine:
Yields 85% with AgCl removed via filtration.
Chemical Reactions Analysis
Chemical Reactions Analysis of Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate)
Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate), also known as Cu(OTf)2(py)4, is a copper-based catalyst with applications in various chemical reactions . This compound is commonly used to catalyze copper-mediated radiofluorination of arenes and heteroarenes . It is also employed in C(sp3)-H functionalization/cyclization of 2-amino-N,N-dialkylbenzamides to synthesize 2,3-disubstituted-4(3H)-quinazolinones .
Role in CuAAC Reaction
In the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) oxidation state is crucial . Copper(II) ions can lead to undesirable side reactions, such as the oxidative coupling of alkyne substrates to form diynes . To prevent this, ligands like TBTA are used to stabilize the copper(I) ions . TBTA acts as a tetradentate ligand, blocking coordination sites and preventing oxidation of the copper(I) ion .
Scientific Research Applications
Catalysis in Organic Reactions
Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) serves as an effective catalyst for several organic reactions, enhancing reaction rates and yields. Key applications include:
- Copper-Mediated Radiofluorination : This compound is widely used in the radiofluorination of arenes and heteroarenes, which is crucial for the development of radiopharmaceuticals .
- C(sp)-H Functionalization : It catalyzes the functionalization of C(sp)-H bonds, enabling the synthesis of complex organic molecules such as 2,3-disubstituted-4(3H)-quinazolinones from 2-amino-N,N-dialkylbenzamides .
| Reaction Type | Description |
|---|---|
| Radiofluorination | Catalyzes the incorporation of fluorine into organic compounds. |
| C(sp)-H Functionalization | Facilitates the transformation of C(sp)-H bonds to form new products. |
Click Chemistry
The compound plays a significant role in the field of click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is characterized by its efficiency and simplicity, making it ideal for synthesizing 1,2,3-triazoles from azides and alkynes under mild conditions .
- Advantages :
Material Science Applications
Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) is also utilized in material science for synthesizing advanced materials:
- Conductive Polymers : It aids in the development of conductive polymers that are essential for electronic applications.
- Nanomaterials : The compound is involved in synthesizing nanomaterials with potential applications in photonics and electronics .
Pharmaceutical Development
In pharmaceutical research, this copper complex contributes to drug synthesis by facilitating complex organic transformations that are vital for developing new therapeutic agents.
Environmental Chemistry
The compound's utility extends to environmental chemistry, where it is involved in processes aimed at pollutant removal from water and soil. Its catalytic properties enable the breakdown of harmful substances, contributing to environmental remediation efforts .
Case Study 1: Radiofluorination of Arenes
A study demonstrated that Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) effectively catalyzed the radiofluorination of various arenes, achieving high selectivity and yield. The methodology was applied to synthesize radiolabeled compounds for PET imaging.
Case Study 2: Synthesis of Triazoles
Research highlighted the efficiency of this catalyst in CuAAC reactions, where it significantly improved yields compared to traditional methods. The study emphasized its role in synthesizing diverse triazole derivatives with potential biological activity.
Mechanism of Action
The mechanism of action of tetrakis(pyridine)copper(II) triflate involves its role as a catalyst in various chemical reactions. The copper center in the compound facilitates the activation of substrates, enabling the desired chemical transformations. The pyridine ligands stabilize the copper center and enhance its catalytic activity . The molecular targets and pathways involved depend on the specific reaction being catalyzed, such as the formation of fluorinated or brominated products.
Comparison with Similar Compounds
Tetrakis(4-cyanopyridine)palladium(II) Bis(trifluoromethanesulfonate)
This Pd(II) analog (Pd(C6H4N2)42) shares a square-planar geometry but features 4-cyanopyridine ligands. The Pd–N bond lengths (2.00–2.03 Å) are shorter than Cu–N bonds in the copper analog, reflecting Pd(II)'s smaller ionic radius. The cyanopyridine ligands induce steric strain, with dihedral angles between ligands and the N4 plane ranging from 66.5° to 89.9° . Unlike the copper complex, this Pd(II) compound forms columnar crystal structures with channels housing triflate anions, stabilized by C–H⋯N/O interactions .
Table 1: Structural Parameters
Tetrakis(acetonitrile)copper(I) Trifluoromethanesulfonate
This Cu(I) complex ([Cu(CH3CN)4]CF3SO3) contrasts sharply with the Cu(II) analog. The Cu(I) center adopts a tetrahedral geometry with acetonitrile ligands, and the triflate anion serves as a non-coordinating counterion. The compound is air-sensitive and primarily used in low-oxidation-state catalysis .
Table 2: Oxidation State and Reactivity
Magnetic and Catalytic Comparisons
Magnetic Exchange in Pyrazine-Bridged Copper(II) Triflates
Haynes et al. compared the magnetic behavior of the pyridine complex with a pyrazine-bridged analog, (pyrazine)bis(trifluoromethanesulfonato-O)copper(II). The pyrazine complex exhibits antiferromagnetic exchange (J = −1.2 cm<sup>−1</sup>) due to bridging ligands, whereas the pyridine complex lacks significant magnetic coupling .
Tetrakis(substituted imidazole)copper(II) Triflates
Complexes with substituted imidazole ligands (e.g., 4-methylimidazole) show altered coordination environments. For example, steric bulk from substituents reduces solubility but enhances thermal stability (>200°C decomposition vs. 190–194°C for the pyridine complex) .
Functional Group and Solubility Comparisons
Biological Activity
Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) (Cu(pyridine)₄(OTf)₂) is a copper-based complex notable for its catalytic properties in organic synthesis, particularly in radiofluorination and C(sp³)-H functionalization reactions. Beyond its synthetic utility, there is growing interest in its biological activity, which encompasses antimicrobial, antiproliferative, and potential therapeutic effects. This article reviews the current understanding of the biological activities associated with this compound, supported by relevant data and case studies.
- Molecular Formula: C₂₂H₂₀CuF₆N₄O₆S₂
- Molecular Weight: 678.08 g/mol
- CAS Number: 113110-58-0
- Synonyms: Cu(pyridine)₄(OTf)₂; Tetrakis(pyridine)copper(II) triflate
Biological Activity Overview
The biological activity of tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) can be categorized into several key areas:
-
Antimicrobial Activity
- Copper complexes have been shown to exhibit significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that copper ions can disrupt bacterial cell membranes and interfere with vital cellular processes, leading to cell death.
- A comparative study highlighted that complexes containing copper(II) demonstrated stronger antimicrobial effects than their non-metal counterparts, suggesting a synergistic effect of the metal ion in enhancing bioactivity .
-
Antiproliferative Effects
- Research has indicated that copper complexes can inhibit the proliferation of cancer cells. For instance, certain copper(II) complexes have been reported to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and DNA damage.
- In vitro studies have shown that tetrakis(pyridine)copper(II) complexes can effectively inhibit the growth of several cancer cell lines while exhibiting low toxicity toward normal cells .
-
Mechanism of Action
- The biological mechanisms underlying the activity of tetrakis(pyridine)copper(II) involve:
- DNA Intercalation: Some studies suggest that copper complexes can intercalate into DNA, leading to structural modifications that inhibit replication and transcription.
- Reactive Oxygen Species (ROS) Generation: Copper ions can catalyze the production of ROS, which may contribute to their cytotoxic effects against cancer cells .
- The biological mechanisms underlying the activity of tetrakis(pyridine)copper(II) involve:
Case Studies
Case Study 1: Antimicrobial Efficacy Against MRSA
A study evaluated the efficacy of various copper complexes against MRSA strains. The results demonstrated that tetrakis(pyridine)copper(II) exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Antiproliferative Activity on Cancer Cell Lines
In a controlled experiment, tetrakis(pyridine)copper(II) was tested on murine melanoma B16 cells. The complex showed a notable reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Data Tables
Q & A
Q. What are the common synthetic routes for Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate)?
- Methodological Answer : The compound is typically synthesized by reacting copper(II) trifluoromethanesulfonate with excess pyridine in a polar solvent (e.g., methanol or acetonitrile). Silver trifluoromethanesulfonate may be added to abstract halides if starting from a halide-containing precursor. Crystallization is achieved via slow diffusion of a non-polar solvent (e.g., diethyl ether) into the reaction mixture, yielding single crystals suitable for X-ray diffraction . For example, analogous palladium complexes use reflux conditions (323 K for 2 hours) to ensure ligand coordination .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method. The copper(II) center adopts a square planar geometry, coordinated by four pyridine-N atoms. Bond lengths (e.g., Cu–N ≈ 1.95–2.05 Å) and angles (N–Cu–N ≈ 90°) are refined using software like SHELXL. Displacement parameters and residual electron density maps validate the model. For comparison, palladium analogs show similar geometry but longer Pd–N bonds (~2.04–2.08 Å) .
Q. What spectroscopic techniques confirm ligand coordination and oxidation state?
- Methodological Answer :
- UV-Vis Spectroscopy : d-d transitions (e.g., ~600–800 nm) confirm the Cu(II) oxidation state.
- EPR : Axial symmetry signals (g∥ ≈ 2.2, g⊥ ≈ 2.0) validate the d⁹ configuration.
- FTIR : Pyridine ring vibrations (e.g., 1590–1610 cm⁻¹) and triflate S–O stretches (~1030, 1220 cm⁻¹) confirm ligand presence .
Advanced Research Questions
Q. How do solvent and counterion choice influence coordination geometry and stability?
- Methodological Answer : Polar solvents (e.g., acetonitrile) enhance solubility and ligand exchange kinetics, while bulky counterions (e.g., triflate vs. nitrate) reduce ion-pairing effects. In Pd(II) analogs, steric effects from 4-cyanopyridine ligands induce torsional angles (72–90°) between pyridine rings and the coordination plane, altering packing . For Cu(II), solvent polarity may modulate Jahn-Teller distortions, detectable via SCXRD or EPR .
Q. How can magnetic exchange interactions in Cu(II) complexes be experimentally evaluated?
- Methodological Answer : Use SQUID magnetometry to measure magnetic susceptibility (2–300 K). Fit data to the Bleaney-Bowers equation for dinuclear systems or the Curie-Weiss law for paramagnetic behavior. For example, pyrazine-bridged Cu(II) triflate complexes show weak antiferromagnetic coupling (J ≈ −2 cm⁻¹) due to bridging ligands .
Q. How to resolve discrepancies in reported bond lengths or angles across studies?
- Methodological Answer : Cross-validate using multiple techniques:
- SCXRD : Check for thermal motion artifacts (high ADP values may suggest disorder).
- DFT Calculations : Compare optimized geometries with experimental data.
- EXAFS : Probe local coordination environments independently.
For instance, Pd(II) complexes exhibit bond length variations (±0.02 Å) due to ligand substituents (e.g., cyano vs. methyl groups) .
Q. What strategies optimize crystallization for high-quality diffraction data?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
